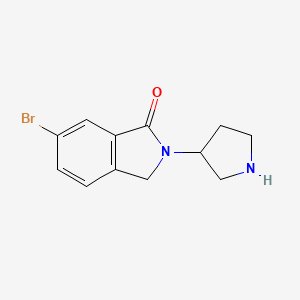

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

Description

Properties

Molecular Formula |

C12H13BrN2O |

|---|---|

Molecular Weight |

281.15 g/mol |

IUPAC Name |

6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one |

InChI |

InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2 |

InChI Key |

KXFSSHWDMBAOKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one: Structural Rationale and Synthetic Workflows for Targeted Protein Degradation

Executive Summary

The transition from traditional occupancy-driven pharmacology to event-driven targeted protein degradation (TPD) has necessitated the development of highly modular, bifunctional chemical scaffolds. 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one has emerged as a critical advanced building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Unlike first-generation Cereblon (CRBN) binders such as thalidomide and lenalidomide, which rely on a glutarimide ring that is susceptible to hydrolytic degradation in vivo, this scaffold utilizes a robust isoindolin-1-one core coupled with a pyrrolidine ring. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical properties, structural rationale for E3 ligase engagement, and validated synthetic protocols for downstream functionalization.

Structural Rationale and Physicochemical Profiling

The architectural design of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is highly deliberate, offering three distinct functional domains that solve common attrition problems in PROTAC development:

-

The Isoindolin-1-one Core (CRBN Anchor): The isoindolinone moiety acts as the primary pharmacophore for the CRL4^CRBN^ E3 ubiquitin ligase complex. Crystallographic data of CRBN-ligand complexes reveals that the isoindolinone carbonyl engages in a critical hydrogen-bonding network within the tri-tryptophan pocket of CRBN [1].

-

The 6-Bromo Substituent (Exit Vector): Structural biology studies indicate that the 5- and 6-positions of the isoindolinone ring are solvent-exposed when bound to CRBN [2]. The bromine atom at the 6-position serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), allowing for the attachment of diverse linker-warhead conjugates without sterically clashing with the E3 ligase.

-

The Pyrrolidin-3-yl Moiety (Rigidified Linker Vector): The incorporation of a pyrrolidine ring at the N2 position serves a dual purpose. First, the basic secondary amine improves the overall aqueous solubility of the highly lipophilic PROTAC molecule. Second, it acts as a rigidified linker attachment point. Rigid linkers restrict the conformational ensemble of the PROTAC, reducing the entropic penalty upon ternary complex formation and promoting linker-dependent folding that enhances cellular permeability [3].

Quantitative Physicochemical Data

To facilitate rational drug design, the core physicochemical parameters of the unsubstituted scaffold are summarized below. These metrics provide a baseline before the addition of the linker and target-binding warhead.

| Parameter | Value | Pharmacological Implication |

| Molecular Formula | C12H13BrN2O | Defines baseline atomic composition. |

| Molecular Weight | 281.15 g/mol | Low MW allows for the addition of large warheads while minimizing the risk of exceeding the PROTAC "Rule of 5" limits. |

| Hydrogen Bond Donors (HBD) | 1 (Pyrrolidine NH) | Favorable for membrane permeability; provides a site for N-alkylation/acylation. |

| Hydrogen Bond Acceptors (HBA) | 2 (C=O, Pyrrolidine N) | Maintains low topological polar surface area (TPSA). |

| Rotatable Bonds | 1 | High rigidity minimizes entropic loss during ternary complex formation. |

| CLogP (Calculated) | ~1.8 | Optimal lipophilicity for a building block, preventing excessive hydrophobicity in the final PROTAC. |

Mechanistic Application in PROTAC Design

The efficacy of a PROTAC is dictated by its ability to induce a stable ternary complex between the Protein of Interest (POI) and the E3 ligase. The 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one scaffold provides two distinct topological vectors for linker attachment: the pyrrolidine nitrogen and the 6-bromo position.

By utilizing the pyrrolidine nitrogen for linker attachment, chemists can project the warhead in a completely different spatial trajectory compared to traditional C4- or C5-linked lenalidomide derivatives. This spatial diversity is critical when targeting novel POIs where the optimal ubiquitination zone is unknown.

Structural logic of a PROTAC ternary complex utilizing the pyrrolidin-isoindolinone scaffold.

Experimental Protocols: Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols describe the functionalization of the 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one scaffold. These methods are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol A: N-Boc Protection of the Pyrrolidine Ring

Before manipulating the 6-bromo position via cross-coupling, the secondary amine of the pyrrolidine must be protected to prevent competitive binding to the palladium catalyst or unwanted N-arylation.

Step-by-Step Methodology:

-

Initialization: Dissolve 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Causality: Argon prevents moisture from degrading the reagents, while 0 °C controls the exothermic nature of the subsequent addition.

-

Base Addition: Add Triethylamine (TEA, 2.5 eq) dropwise. Causality: TEA acts as an acid scavenger to neutralize the hydrobromide salt (if the starting material is an HCl/HBr salt) and drives the reaction forward.

-

Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

-

Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude product via LC-MS (ESI+). The expected mass should reflect the addition of the Boc group [M+H]^+^ = 381.1 / 383.1 (due to bromine isotopes).

Protocol B: Buchwald-Hartwig Amination at the 6-Bromo Position

This protocol details the attachment of an amine-terminated linker to the 6-bromo position.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine the N-Boc protected intermediate (1.0 eq), the amine-terminated linker (1.2 eq), and Cesium Carbonate (Cs2CO3, 2.0 eq) in anhydrous 1,4-Dioxane.

-

Degassing (Critical Step): Sparge the mixture with argon for 15 minutes. Causality: Palladium(0) catalysts are highly susceptible to oxidative deactivation by dissolved oxygen. Thorough degassing is mandatory for high yields.

-

Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and XPhos (0.1 eq). Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand specifically chosen because it facilitates oxidative addition into challenging aryl bromides and accelerates reductive elimination, preventing unwanted β-hydride elimination side products.

-

Reaction: Seal the tube and heat to 95 °C for 12 hours.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

-

Validation Checkpoint: Confirm product formation via ^1^H-NMR. The disappearance of the distinct aryl proton splitting pattern of the starting material and the appearance of linker protons validate the coupling.

Step-by-step synthetic workflow for PROTAC assembly via 6-bromo cross-coupling.

Conclusion

The 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one scaffold represents a highly optimized, dual-vector building block for modern drug discovery. By understanding the causality behind its structural components—the CRBN-anchoring isoindolinone, the rigidifying pyrrolidine, and the orthogonal 6-bromo coupling handle—medicinal chemists can rationally design PROTACs with superior physicochemical properties, enhanced cellular permeability, and potent degradation profiles. Adherence to the rigorous, self-validating synthetic protocols outlined herein ensures high-fidelity generation of advanced therapeutic candidates.

References

-

Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link][1]

-

Title: Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression Source: Journal of Medicinal Chemistry (via PMC) URL: [Link][2]

-

Title: Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][3]

Sources

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Novel Isoindolinone Scaffolds: A Privileged Core for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Introduction: The Enduring Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The isoindolinone scaffold, a bicyclic system comprising a fused benzene and γ-lactam ring, is a quintessential example of such a framework.[1][2] Found in a diverse array of natural products and forming the core of numerous synthetic pharmaceuticals, its rigid structure provides a robust platform for introducing varied functional groups, enabling precise interactions with a wide range of biological targets.[3][4][5][6]

The journey of the isoindolinone core from simple natural isolates to blockbuster drugs like Lenalidomide and Pomalidomide illustrates its profound therapeutic potential.[7][][9] These agents have revolutionized the treatment of hematological malignancies by introducing a novel mechanism of action: targeted protein degradation.[7][10] This guide provides an in-depth exploration of novel isoindolinone scaffolds, delving into advanced synthetic methodologies, diverse therapeutic applications, and the intricate mechanisms of action that make this core a continuing source of innovation for drug discovery professionals.

Part 1: Advanced Synthetic Methodologies for Isoindolinone Analogs

The synthetic accessibility of the isoindolinone core is a key reason for its widespread use.[1] While classical methods involving the condensation of phthalic anhydride derivatives or the cyclization of benzamides remain relevant, the field has rapidly advanced toward more efficient, atom-economical, and diversity-oriented strategies.[3][11][12]

Modern approaches focus on minimizing steps and enabling the construction of complex, highly functionalized scaffolds. These include:

-

One-Pot and Tandem Reactions: These methods streamline synthesis by combining multiple transformations into a single operation, significantly improving efficiency. Novel one-pot procedures using accessible starting materials like 2-benzoylbenzoic acid or N-methylbenzylamines have been developed under mild, often metal-free conditions.[11][13][14]

-

Transition Metal Catalysis: Catalysts based on rhodium, palladium, and copper have enabled novel cyclization and functionalization pathways, including the construction of challenging C3-quaternary centers.[6] These methods offer high yields and selectivity.

-

Metal-Free Approaches: To enhance the environmental sustainability of synthesis, metal-free reactions have gained prominence. These often utilize readily available reagents and occur under mild conditions, making them highly attractive for industrial-scale production.[3][13][14]

These advanced methods allow chemists to move beyond simple analogs and create structurally diverse libraries, which are essential for screening against new biological targets and optimizing drug-like properties.

Workflow for Modern Isoindolinone Synthesis

The following diagram outlines a generalized workflow for the synthesis and initial evaluation of a novel isoindolinone library.

Protocol 1: Efficient One-Pot, Metal-Free Synthesis of an Isoindolinone Derivative

This protocol describes a sustainable and efficient one-pot synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid, adapted from methodologies that emphasize mild, metal-free conditions.[13][14] This approach is valuable for its operational simplicity and reduced environmental impact.

Causality Statement: The use of chlorosulfonyl isocyanate (CSI) is critical as it acts as a powerful activating agent for the carboxylic acid, facilitating an intramolecular cyclization cascade under mild conditions without the need for a metal catalyst. The subsequent addition of an alcohol traps the intermediate, leading to the final product in a single, efficient operation.

Materials:

-

2-Benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous Dichloromethane (DCM)

-

Selected alcohol (e.g., 2-propanol, cyclohexanol)

-

Trifluoroacetic acid (TFA, catalytic amount)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA to 10 mL of anhydrous DCM. Stir the mixture until the solid is fully dissolved.

-

Activation: Carefully add chlorosulfonyl isocyanate (1.1 eq) dropwise to the solution at room temperature. A color change or slight exotherm may be observed.

-

Cyclization: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Nucleophilic Trapping: Once the initial reaction is complete, add the desired alcohol (e.g., 2-propanol, 1.5 eq) to the mixture.

-

Final Reaction: Continue stirring at room temperature for an additional 1 hour.

-

Workup: Upon completion, remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure isoindolinone product.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.

Part 2: Therapeutic Applications and Mechanisms of Action

The versatility of the isoindolinone scaffold is evident in its wide range of biological activities, from oncology to neurodegeneration and inflammation.[1][4][15]

Oncology: The Dawn of Targeted Protein Degradation

The most profound impact of isoindolinone chemistry has been in oncology, particularly with the development of the Immunomodulatory Drugs (IMiDs®) Lenalidomide and Pomalidomide.[10][16] These drugs act via a novel mechanism: they are molecular glues that modulate the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][17]

Mechanism of Action:

-

Binding to Cereblon: Lenalidomide or Pomalidomide binds directly to CRBN, which is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[7][]

-

Substrate Recruitment: This binding event allosterically alters the substrate-binding surface of CRBN, inducing the recruitment of neo-substrates that the ligase would not normally recognize. In multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][10][18]

-

Ubiquitination and Degradation: The CRL4^CRBN complex then tags IKZF1 and IKZF3 with ubiquitin chains, marking them for destruction by the 26S proteasome.[7]

-

Downstream Effects: The degradation of these master transcription factors leads to the downregulation of critical myeloma survival genes, including MYC and IRF4, ultimately causing cell cycle arrest and apoptosis of the malignant plasma cells.[18][19]

Beyond this direct tumoricidal effect, IMiDs also exert powerful immunomodulatory actions, such as enhancing T-cell and Natural Killer (NK) cell activity, and anti-angiogenic effects by inhibiting the formation of new blood vessels that feed the tumor.[18][19][20][21]

Other isoindolinone scaffolds have been developed as potent anticancer agents through different mechanisms, including the inhibition of histone deacetylases (HDACs) and Poly(ADP-ribose) polymerase (PARP).[4][22]

Neurodegenerative and CNS Disorders

The ability of isoindolinone derivatives to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders.[23][24] Research has focused on:

-

Alzheimer's Disease: Derivatives have been designed as acetylcholinesterase (AChE) inhibitors, aiming to increase levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's symptoms.[12][25]

-

Parkinson's Disease: Studies are exploring isoindolines for their potential to modulate dopamine pathways, which are central to the pathology of Parkinson's.[23][24]

-

Neuroprotection: Certain derivatives have shown the ability to protect neuronal cells from oxidative stress, a common pathological factor in many neurodegenerative diseases.[26][27]

Anti-inflammatory and Immunomodulatory Roles

Beyond the complex immunomodulation seen with IMiDs, simpler isoindolinone derivatives have demonstrated direct anti-inflammatory properties.[15][28] Mechanistic studies have shown these compounds can:

-

Inhibit Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some derivatives can inhibit both COX-1 and COX-2.[29]

-

Modulate Cytokine Production: They have been shown to suppress the production of pro-inflammatory cytokines like TNF-α while enhancing anti-inflammatory cytokines like TGF-β.[30]

Emerging Therapeutic Areas

The scaffold's versatility continues to yield new applications. Recent studies have highlighted the potential of novel isoindolinones as:

-

Antiviral Agents: Inhibitors of key viral enzymes, such as the SARS-CoV-2 3CL protease.

-

Carbonic Anhydrase Inhibitors: Showing potent, low-nanomolar inhibition of human carbonic anhydrase (hCA) I and II isozymes.[13][14]

-

Antimicrobial Agents: Demonstrating activity against various bacterial and fungal strains.[2][13][14]

Table 1: Quantitative Biological Data of Representative Isoindolinone Derivatives

| Compound Class/Derivative | Target/Activity | Assay/Cell Line | IC50 / Ki Value | Reference |

| Pomalidomide | Anti-proliferative | Multiple Myeloma Cell Lines | ~1-10 nM | [] |

| Lenalidomide | Anti-proliferative | Multiple Myeloma Cell Lines | ~50-200 nM | [10] |

| Derivative 5b | HDAC1 Inhibition | Enzyme Assay | IC50 = 65.1 nM | [22] |

| Derivative 11 | Cytotoxicity | HepG2 Cancer Cell Line | IC50 = 5.89 µM | [4] |

| Derivative 2f | Carbonic Anhydrase II | Enzyme Assay | Ki = 14.87 nM | [13][14] |

| Derivative 7a | Acetylcholinesterase | Enzyme Assay | IC50 = 2.1 µM | [25] |

| Ferrocene Derivative 11h | Cytotoxicity | A549 Cancer Cell Line | IC50 = 1.0 µM | [31] |

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for transforming a hit compound into a viable drug candidate. For the isoindolinone scaffold, specific substitutions have been shown to dramatically influence biological efficacy and target specificity.[1][32]

-

N-Substitution: The substituent on the lactam nitrogen is a primary point for modification and profoundly impacts activity. In IMiDs, the glutarimide ring at this position is essential for binding to Cereblon.[7] In other applications, adding different aryl or alkyl groups can tune properties like solubility and cell permeability.

-

C3-Position: Functionalization at the C3 position is another key strategy. Modifications here can influence target engagement and have been critical for developing inhibitors of various enzymes.

-

Aromatic Ring Substitution: Adding electron-withdrawing or lipophilic groups to the benzene ring can alter the electronic properties and pharmacokinetics of the molecule, often leading to enhanced potency or improved metabolic stability.[1]

Part 4: Key Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds is the cornerstone of drug discovery. The following protocol details a standard in vitro assay to determine the cytotoxic or anti-proliferative effects of novel isoindolinone derivatives on cancer cells.

Protocol 2: WST-1 Cell Proliferation and Cytotoxicity Assay

This protocol uses the WST-1 reagent to quantify cell proliferation and viability, a common method for initial screening of potential anticancer compounds.[13][14]

Causality Statement: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt WST-1 into a soluble, colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. A reduction in absorbance in treated wells compared to untreated controls indicates that the test compound has cytotoxic or anti-proliferative effects.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Novel isoindolinone compounds dissolved in DMSO (stock solution)

-

WST-1 reagent

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (450 nm wavelength)

-

Humidified incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.

-

Compound Preparation: Prepare serial dilutions of the isoindolinone test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO only) and a "medium only" blank control.

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.

-

Treatment Incubation: Return the plate to the incubator for a specified exposure time (e.g., 24, 48, or 72 hours).

-

WST-1 Addition: After the treatment period, add 10 µL of WST-1 reagent to each well.

-

Color Development: Incubate the plate for an additional 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.

-

Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be ~650 nm.

-

Data Analysis:

-

Subtract the absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

-

Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

-

Conclusion and Future Horizons

The isoindolinone scaffold has cemented its status as a privileged core in drug discovery, evolving from its origins in natural products to the centerpiece of rationally designed, mechanism-based therapeutics.[1][12] The discovery of its role in modulating E3 ligase activity has opened an entirely new paradigm of targeted protein degradation, a field that continues to expand with immense promise.[7]

Future research will undoubtedly focus on several key areas:

-

Expanding the Degradome: Designing novel isoindolinone-based degraders that co-opt CRBN or other E3 ligases to target proteins previously considered "undruggable."

-

New Therapeutic Targets: Applying the diverse chemical space enabled by modern synthesis to screen against a wider range of targets in inflammation, neurodegeneration, and infectious diseases.

-

Refining Pharmacokinetics: Leveraging SAR to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of isoindolinone leads to create safer and more effective clinical candidates.

The synthetic versatility, coupled with the profound and diverse biological activities of its derivatives, ensures that the isoindolinone scaffold will remain a fertile and exciting ground for the discovery of next-generation medicines.

References

- Krönke J, Fink EC, Hideshima T, et al. A novel drug mechanism for lenalidomide: modulation of the CRL4CRBN E3 ubiquitin ligase. Blood.

- Wikipedia. Lenalidomide.

- New Journal of Chemistry. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing.

- Reddy N, Hernandez-Ilizaliturri FJ, Olejniczak S, et al. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Frontiers in Oncology.

- Nowakowski GS, LaPlant B, Habermann TM, et al. Lenalidomide in non-Hodgkin lymphoma: biological perspectives and therapeutic opportunities. Blood.

- Patsnap Synapse. What is the mechanism of Lenalidomide?

- RSC Publishing. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfe.

- BOC Sciences. Pomalidomide: Definition, Structure, Mechanism of Action and Application.

- ACS Publications. One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe 3 ) 2 /CsF.

- ResearchGate. Natural compounds containing 3‐substituted‐isoindolinone scaffold and...

- ResearchGate. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds.

- PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors.

- JOCPR. Design, synthesis and biological evaluation of the novel isoindolinone derivatives.

- ResearchGate. Examples of biologically active isoindolinone derivatives.

- PubMed. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- PubMed. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations.

- Myeloma Patients Europe. Pomalidomide.

- ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF.

- Benchchem. The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.

- European Oncology & Haematology. Pomalidomide - An appraisal of its clinical development and role in the treatment of relapsed/refractory multiple myeloma.

- Jetir.Org. Properties and Functions of Isoindoline: A Short Review.

- Taylor & Francis. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.

- PubMed. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.

- Hilaris Publisher. Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study).

- ACS Omega. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.

- HealthTree Foundation for Multiple Myeloma. pomalidomide Treatment Details.

- The IMF. Pomalyst (Pomalidomide) for Multiple Myeloma.

- PMC. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation.

- Frontiers. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum.

- ResearchGate. The anticancer SAR studies of isoindolinone derivatives.

- ResearchGate. Natural products with isoindolinone scaffold in core structure.

- Arabian Journal of Chemistry. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents.

- ResearchGate. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents.

- Farmaciya (Pharmacy). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative.

- PMC. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.

- PubMed. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.

- Beilstein Journals. The chemistry of isoindole natural products.

- Hilaris Publisher. 2,3-dihydro-1H-isoindoline derivatives as novel drugs for Parkinson’s disease: In silico and an in vivo evaluation.

- RSC Publishing. Copper-promoted direct amidation of isoindolinone scaffolds by sodium persulfate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 10. Lenalidomide - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. mpeurope.org [mpeurope.org]

- 17. HealthTree Foundation for Multiple Myeloma, pomalidomide Treatment Details [healthtree.org]

- 18. ashpublications.org [ashpublications.org]

- 19. ascopubs.org [ascopubs.org]

- 20. What is the mechanism of Lenalidomide? [synapse.patsnap.com]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 29. researchgate.net [researchgate.net]

- 30. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Technical Guide: Cereblon E3 Ligase Ligand Intermediates

Engineering the Ternary Complex: Chemistry, Kinetics, and Validation

Executive Summary

This technical guide addresses the structural and synthetic architecture of Cereblon (CRBN) ligand intermediates—the critical chemical precursors required to construct Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues. While the degradation of a Protein of Interest (POI) is the endpoint, the efficacy of a degrader is pre-determined by the physicochemical properties and exit vectors of the E3 ligase ligand intermediate. This document provides a rigorous analysis of CRBN pharmacophores, detailed synthetic protocols for functionalized intermediates (specifically the C4-amino vector), and biophysical methodologies for validating ternary complex cooperativity.

Part 1: Mechanistic Architecture & The Glutarimide Pharmacophore

Cereblon functions as the substrate receptor for the CRL4 (Cullin-Ring Ligase 4) complex.[1][2][3] The binding of immunomodulatory imide drugs (IMiDs) to CRBN alters its surface topology, creating a "neosubstrate" interface that recruits proteins (e.g., IKZF1/3, CK1

The Tri-Tryptophan Pocket

The glutarimide ring of thalidomide analogs binds into a hydrophobic pocket formed by three tryptophan residues: Trp380, Trp386, and Trp400 .

-

Critical Interaction: The glutarimide NH and carbonyls form hydrogen bonds with the backbone of the tri-tryptophan cage.

-

Implication for Intermediates: Any chemical modification to the glutarimide ring abolishes binding. Therefore, all "ligand intermediates" must preserve this moiety intact, directing functionalization solely to the phthalimide (or isoindoline) ring.

Diagram 1: CRL4-CRBN Ubiquitination Pathway

This diagram illustrates the hierarchical assembly of the E3 ligase complex and the recruitment logic.

Caption: The CRL4-CRBN complex assembly. The ligand acts as the molecular bridge, enabling the transfer of ubiquitin from the E2 (recruited by RBX1) to the POI.

Part 2: Chemical Space of Ligand Intermediates

To build a PROTAC, the CRBN ligand must be functionalized with a "handle" (amine, carboxyl, azide, or alkyne) without disrupting the glutarimide binding. The position of this handle—the Exit Vector —determines the spatial orientation of the ternary complex.

Comparative Analysis of Core Scaffolds

| Scaffold | Core Structure | Primary Exit Vector | Binding Affinity ( | Synthetic Utility |

| Thalidomide | Phthalimide | C4-O (Ether) | ~250 nM | Moderate. Ether linkages can be metabolically labile. |

| Lenalidomide | Isoindolinone | C5-NH (Amine) | ~178 nM | High. C5 vector projects differently than C4, offering unique ternary geometries. |

| Pomalidomide | Phthalimide | C4-NH (Amine) | ~157 nM | Highest. The C4-amino is the industry standard due to robust chemistry and favorable solvent exposure. |

| Iberdomide | Quinazolinone | Distal Phenyl | < 50 nM | Emerging. Higher affinity but more complex synthesis. |

Expert Insight: While Lenalidomide has higher affinity than Thalidomide, Pomalidomide is often preferred for PROTAC intermediates because the C4-amino group is highly amenable to reductive amination or amide coupling, and the resulting conjugates often show superior cell permeability compared to Lenalidomide derivatives.

Part 3: Strategic Synthesis Protocol

Target Intermediate: Pomalidomide-C2-Amine (4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione).

This is the "universal" intermediate. It converts the weak aniline of Pomalidomide into a reactive primary alkyl amine, separated by a C2 spacer to reduce steric clash at the E3 interface.

Synthetic Route: SNAr Displacement

Causality: We utilize Nucleophilic Aromatic Substitution (SNAr) on 4-fluorothalidomide . Direct alkylation of Pomalidomide (using the aniline) is sluggish and prone to over-alkylation. The fluoro-displacement is regioselective and high-yielding.

Step-by-Step Methodology

-

Reagents:

-

Substrate: 4-Fluorothalidomide (1.0 eq).[1]

-

Nucleophile: N-Boc-ethylenediamine (1.2 eq).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

-

Solvent: DMSO (Anhydrous). Note: Avoid DMF at high temps (>100°C) as it decomposes to dimethylamine, which can displace the fluorine to form a dimethyl-amino impurity.

-

-

Reaction Conditions:

-

Workup & Deprotection:

-

Dilute with water/EtOAc. Wash organic layer with brine. Dry over MgSO4.

-

Deprotection: Dissolve crude Boc-intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir 1 hr at RT.

-

Precipitate with diethyl ether to isolate the HCl salt.[1]

-

Diagram 2: Synthesis Workflow (Graphviz)

Visualizing the transformation from precursor to functionalized intermediate.

Caption: Two-step synthesis of Pomalidomide-C2-Amine via SnAr displacement of fluorine, followed by Boc-deprotection.

Part 4: Biophysical Validation (Ternary Complex Dynamics)

Synthesizing the intermediate is only step one. Validating its ability to form a cooperative ternary complex (Target-Linker-Ligand-CRBN) is the "Go/No-Go" gate.

The "Hook Effect" and Cooperativity ( )

In binary systems, more ligand equals more binding. In ternary systems (PROTACs), excess ligand creates binary complexes (Ligand-POI and Ligand-E3) that compete with the ternary complex. This results in a bell-shaped concentration-response curve known as the Hook Effect .

-

Cooperativity (

): Defined as- : Positive cooperativity (The intermediate stabilizes the complex).

- : Negative cooperativity (Steric clash).

Protocol: TR-FRET Ternary Complex Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring this interaction in solution.

-

System Setup:

-

Donor: Terbium (Tb)-labeled Anti-GST antibody (binds GST-tagged POI).

-

Acceptor: FITC or D2-labeled Anti-His antibody (binds His-tagged CRBN-DDB1).

-

Tracer: The PROTAC/Intermediate being tested.

-

-

Procedure:

-

Mix CRBN (10-50 nM) and POI (10-50 nM) in assay buffer (PBS + 0.01% BSA + 0.005% Tween-20).

-

Add PROTAC in a serial dilution (e.g., 10 µM down to 1 pM).

-

Incubate 1 hour at RT.

-

Read TR-FRET signal (340 nm excitation; 495 nm/520 nm emission).

-

-

Data Analysis:

-

Plot Ratio (520/495) vs. Log[PROTAC].

-

A successful intermediate will show a peak signal at equimolar concentrations of proteins.

-

Self-Validation: If the curve does not hook (drop off) at high concentrations, you are likely measuring non-specific aggregation, not true ternary complex formation.

-

Diagram 3: TR-FRET Assay Logic

Caption: TR-FRET mechanism. The ligand intermediate bridges the Donor (POI) and Acceptor (CRBN), bringing them within FRET radius.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[5] Nature, 512(7512), 49–53. [Link]

-

Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. [Link]

-

Zhou, B., et al. (2018).[6] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression.[7] Journal of Medicinal Chemistry, 61(2), 462–481. [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemist’s Guide to 6-Bromoisoindolin-1-one Derivatives

Technical Whitepaper | Version 2.0

Executive Summary

The 6-bromoisoindolin-1-one scaffold represents a "privileged structure" in modern drug discovery, serving as a robust pharmacophore for targets ranging from kinases (PI3K

This guide provides a technical deep-dive into the synthesis, functionalization, and biological application of this scaffold, emphasizing the strategic utility of the C6-bromide as a "late-stage diversification handle."

Part 1: The Pharmacophore & Structural Significance

Why Position 6?

In the isoindolin-1-one skeleton, the C6 position is geometrically distinct. While the nitrogen (N2) allows for solubility-enhancing solubilizers or target-specific "warheads," the C6 position projects substituents into deep hydrophobic pockets often found in kinase ATP-binding sites or allosteric regulatory domains.

-

Vector Analysis: Substituents at C6 extend linearly, roughly 120° relative to the lactam core, allowing for biaryl connections that maintain planarity or induce twist depending on steric crowding.

-

Electronic Properties: The bromine at C6 is activated for palladium-catalyzed cross-coupling but is stable enough to survive the harsh conditions of lactam ring formation, allowing it to be carried through early synthetic steps.

Validated Biological Targets

| Target Class | Specific Target | Mechanism of Action | Role of 6-Substituent |

| GPCR | mGluR2 | Negative Allosteric Modulator (NAM) | The 6-aryl moiety penetrates the allosteric pocket, locking the receptor in an inactive conformation. |

| Kinase | PI3K | ATP-Competitive Inhibitor | Forms hydrophobic interactions within the specificity pocket, improving isoform selectivity over PI3K |

| Oncology | MDM2-p53 | PPI Inhibitor | Mimics the Trp23 residue of p53, disrupting the interaction with the E3 ligase MDM2. |

| Immunology | Cereblon (CRBN) | E3 Ligase Ligand | While Thalidomide uses the dione, reduced isoindolinones serve as stable linkers for PROTACs. |

Part 2: Synthetic Access (The "Make")

Regioselectivity Challenges

A common pitfall in synthesizing 6-bromoisoindolin-1-one is the lack of regiocontrol when reducing 4-bromophthalimide. This often yields a difficult-to-separate mixture of 5-bromo and 6-bromo isomers.

The Expert Solution: To guarantee the 6-bromo isomer, one must break the symmetry before cyclization. The most reliable route utilizes methyl 5-bromo-2-methylbenzoate as the starting material, proceeding through radical bromination and subsequent cyclization.

Validated Synthetic Pathway

The following diagram illustrates the regioselective route (Pathway A) versus the non-selective route (Pathway B).

Caption: Figure 1. Regioselective synthesis (Top) vs. Non-selective reduction (Bottom). Pathway A is the recommended industrial standard for high purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Bromoisoindolin-1-one

Rationale: This protocol avoids isomer separation issues. The radical bromination is the critical step; anhydrous conditions are essential to prevent hydrolysis of the ester.

Reagents:

-

Methyl 5-bromo-2-methylbenzoate (10.0 g, 43.6 mmol)

-

N-Bromosuccinimide (NBS) (8.5 g, 48.0 mmol)

-

AIBN (Azobisisobutyronitrile) (0.7 g, 4.3 mmol)

-

Carbon Tetrachloride (CCl4) or Trifluorotoluene (Green alternative) (100 mL)

-

7N Ammonia in Methanol

Step-by-Step Methodology:

-

Radical Bromination: In a dried round-bottom flask equipped with a reflux condenser, dissolve methyl 5-bromo-2-methylbenzoate in CCl4 (or PhCF3).

-

Add NBS and AIBN.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Filtration: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo to yield crude methyl 5-bromo-2-(bromomethyl)benzoate.

-

Cyclization: Dissolve the crude oil immediately in 7N NH3 in MeOH (50 mL).

-

Reaction: Seal the vessel and stir at room temperature for 12 hours. A white precipitate typically forms.

-

Workup: Concentrate the solvent to half volume. Filter the solid, wash with cold ether, and dry under vacuum.

-

Yield: Expect 65–75% yield of off-white solid.

-

QC Check: 1H NMR (DMSO-d6) should show a singlet at ~4.3 ppm (benzylic CH2) and a broad singlet at ~8.5 ppm (NH).

-

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

Rationale: The C6-Br bond is sterically accessible but the free lactam NH can poison Pd catalysts. While protection (e.g., Boc) is possible, this protocol uses a base/solvent system that tolerates the free amide.

Reagents:

-

6-Bromoisoindolin-1-one (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

-

Base: Cs2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and base. Add the solvent mixture.[1][2][3][4] Sparge with Argon for 10 minutes (Critical: Oxygen poisons the active Pd(0) species).

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under an Argon stream. Cap the vial.

-

Heating: Heat to 90°C for 4 hours (or 110°C for 30 min in a microwave).

-

Workup: Dilute with EtOAc and water. Extract the aqueous layer.[1] Wash combined organics with brine.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient). Isoindolinones are polar; start with 100% DCM and ramp to 5% MeOH.

Part 4: Case Study - mGluR2 Negative Allosteric Modulators (NAMs)

Recent medicinal chemistry campaigns have utilized the 6-bromoisoindolin-1-one core to develop selective mGluR2 NAMs for the treatment of CNS disorders. The design logic relies on the "biaryl twist" created by coupling at the 6-position.

SAR Logic & Causality

The following diagram details the Structure-Activity Relationship (SAR) decision tree used to optimize these ligands.

Caption: Figure 2. Optimization workflow for mGluR2 NAMs. N-alkylation precedes C6-coupling to prevent side reactions.

Comparative Activity Data

The table below illustrates the dramatic effect of C6-substitution on biological activity (Data adapted from recent mGluR2 NAM studies).

| Compound | R (N-substituent) | R' (C6-substituent) | mGluR2 IC50 (nM) | Solubility (µM) |

| 1 (Core) | H | Br | >10,000 | 150 |

| 2 | Methyl | Br | >10,000 | 220 |

| 3 | Methyl | Phenyl | 450 | 80 |

| 4 | Methyl | 3-Pyridyl | 45 | 110 |

| 5 | Cyclopropyl | 4-Fluoro-3-pyridyl | 12 | 95 |

Analysis: The transition from Compound 2 to 3 demonstrates that the aromatic extension at C6 is essential for binding. The introduction of a heteroatom (Pyridine, Cmpd 4) improves potency, likely due to specific H-bond interactions within the allosteric site.

References

-

Privileged Scaffolds in Drug Discovery

- Synthesis Methodology (Patent)

-

Kinase Inhibition (PI3K)

- Title: Structural Insights from Molecular Modeling of Isoindolin-1-One Deriv

- Source: MDPI (Molecules).

-

URL:[Link]

-

mGluR2 NAMs

-

Suzuki Coupling Protocols

- Title: Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide.

- Source: Yoneda Labs / Fisher Scientific.

-

URL:[Link]

Sources

Technical Monograph: Structure-Activity Relationship of 6-Bromo-Isoindolinone Scaffolds

[1]

Executive Summary: The Renaissance of a Privileged Scaffold

The isoindolin-1-one (phthalimidine) scaffold has transcended its traditional role as a simple dye intermediate to become a cornerstone in modern medicinal chemistry.[1] Specifically, the 6-bromo-isoindolin-1-one derivative represents a high-value "linchpin" intermediate. Its structural rigidity, combined with the electronic orthogonality of the C6-bromine atom, allows for precise, late-stage diversification via palladium-catalyzed cross-coupling reactions.[1]

Recent disclosures, including late-2024 patent literature from major pharmaceutical entities (e.g., Genentech), have validated 6-substituted isoindolinones as potent inhibitors of Cbl-b (Casitas B-lineage lymphoma-b) , an E3 ubiquitin ligase acting as a checkpoint in cancer immunotherapy.[1][2] Furthermore, this scaffold remains a gold standard for designing MDM2-p53 interaction inhibitors and VEGFR-2 kinase inhibitors .[1]

This guide dissects the structure-activity relationship (SAR) of this core, providing actionable protocols for its synthesis and functionalization.

Chemical Architecture & Regioselective Synthesis[1]

The primary challenge in working with 6-bromo-isoindolinone is achieving regioselectivity during the ring formation. Standard condensation of 4-bromophthalic anhydride with amines yields a mixture of 5-bromo and 6-bromo isomers, which are notoriously difficult to separate.[1]

Validated Synthetic Pathway

To ensure high isomeric purity (>95%), a directed ortho-lithiation or a metal-catalyzed cyclization approach is superior to classical condensation.[1] Below is a self-validating workflow for accessing the 6-bromo core with high fidelity.

DOT Diagram: Regioselective Synthesis Workflow

Figure 1: Regiospecific route avoiding the 5-bromo/6-bromo isomer mixture common in anhydride condensations.

Structure-Activity Relationship (SAR) Analysis

The SAR of 6-bromo-isoindolinone is defined by three distinct vectors. The 6-bromo position is not merely a halogen bond donor; it is a "exit vector" used to extend the molecule into deep hydrophobic pockets of target proteins (e.g., the Trp23 pocket of MDM2 or the TKD domain of Cbl-b).

The Three-Vector Model[1]

| Vector | Position | Chemical Modification | Biological Impact (Cbl-b / MDM2 Context) |

| Vector A | C6-Bromine | Suzuki/Sonogashira Coupling | Primary Potency Driver. Replacing Br with biaryl or heteroaryl systems extends the scaffold into the hydrophobic sub-domains, increasing potency from µM to nM range.[1] |

| Vector B | N2-Nitrogen | Alkylation / Arylation | ADME & Solubility. Introduction of solubilizing groups (morpholine, piperazine) or polar handles to improve oral bioavailability without sacrificing binding affinity. |

| Vector C | C3-Position | Chiral Substitution (Phenyl/Alkyl) | Stereoselectivity. Introduction of a C3-phenyl group creates a chiral center.[1] The (S)-enantiomer often exhibits >100-fold higher potency by inducing a propeller-like conformation that mimics peptide helices.[1] |

Quantitative SAR Data (Representative)

Data synthesized from recent high-affinity Cbl-b inhibitor studies (Genentech, 2024).

| Compound ID | R1 (N2-Pos) | R2 (C6-Pos) | R3 (C3-Pos) | IC50 (Cbl-b) | Notes |

| 6-Br-Core | Methyl | Bromine | H | > 10 µM | Weak binder; starting scaffold.[1] |

| ISO-001 | Methyl | 4-Pyrazolyl | H | 1.2 µM | Heterocycle at C6 improves H-bonding.[1] |

| ISO-002 | Methyl | 4-(2-pyridyl)phenyl | H | 150 nM | Biaryl extension captures hydrophobic pocket.[1] |

| ISO-003 | Methyl | 4-(2-pyridyl)phenyl | (S)-Phenyl | 12 nM | Lead Candidate. C3 chirality locks bioactive conformation.[1] |

| ISO-004 | Methyl | 4-(2-pyridyl)phenyl | (R)-Phenyl | 850 nM | Eutomer/Distomer ratio demonstrates stereospecificity.[1] |

Mechanistic Logic & Signaling Pathways

Understanding why the 6-substitution works is critical. In the context of Cbl-b inhibition , the isoindolinone core acts as a rigid spacer. The substituent at C6 displaces the endogenous substrate or locks the E3 ligase in an inactive conformation, preventing the ubiquitination of T-cell receptors (TCR) and ZAP-70. This releases the "brakes" on the immune system.

DOT Diagram: Cbl-b Inhibition Mechanism[1]

Figure 2: Mechanism of Action for 6-substituted isoindolinones in restoring T-cell activity via Cbl-b inhibition.[1]

Experimental Protocol: Late-Stage C6-Functionalization

Objective: Convert 6-bromo-2-methylisoindolin-1-one to 6-(4-methoxyphenyl)-2-methylisoindolin-1-one via Suzuki-Miyaura coupling.

Rationale: This protocol uses a phosphine-ligand-free system (if using Pd(OAc)2/TBAB) or a highly active Buchwald precatalyst (XPhos Pd G2) to handle the electron-rich isoindolinone core which can sometimes poison less robust catalysts.[1]

Materials

-

Substrate: 6-bromo-2-methylisoindolin-1-one (1.0 eq, 0.5 mmol)

-

Boronic Acid: 4-methoxyphenylboronic acid (1.5 eq)[1]

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K3PO4 (3.0 eq, 0.5 M in H2O)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Inerting: Charge a microwave vial with the substrate, boronic acid, and XPhos Pd G2. Seal and purge with Argon for 5 minutes. Reason: Oxygen scavenges the active Pd(0) species, reducing yield.

-

Solvation: Add degassed 1,4-dioxane (4 mL) and K3PO4 solution (1 mL) via syringe.

-

Reaction: Heat to 80°C for 2 hours (or 100°C for 30 mins in microwave). Note: The 6-bromo bond is activated; higher temps may cause protodebromination.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (0-5% MeOH in DCM). The product typically elutes after the starting material due to increased polarity of the biaryl system.

-

Validation: Verify by 1H NMR. Look for the disappearance of the characteristic triplet/doublet patterns of the 6-Br phenyl ring and appearance of the AA'BB' system of the methoxyphenyl group.

References

-

Genentech Inc. (2024).[2] Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer. WO 2024/233831 A1.[1][2]

-

Hardcastle, I. R., et al. (2006). Isoindolinone Inhibitors of the MDM2-p53 Interaction: Structure-Activity Relationship Studies. Journal of Medicinal Chemistry.

-

CymitQuimica. (2024). 5-Bromoisoindolin-1-one Product Monograph. (Note: Discusses the isomeric scaffold properties).

-

Guillaumel, J., et al. (2006).[3] Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones. European Journal of Medicinal Chemistry.

-

Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.

Sources

- 1. CAS 552330-86-6: 5-bromoisoindolin-1-one | CymitQuimica [cymitquimica.com]

- 2. Novel 6-Substituted-3-Phenylisoindolin-1-ones as Cbl-B Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 6H-isoindolo[2,1-a]indol-6-ones, analogues of batracylin, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Physicochemical Profiling and Synthetic Utility of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one in Targeted Protein Degradation

Executive Summary & Core Identity

In the rapidly evolving field of Targeted Protein Degradation (TPD), the architectural precision of heterobifunctional molecules (PROTACs) and molecular glues dictates their clinical viability[1]. At the heart of this design lies the E3 ligase-recruiting ligand. While traditional immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide are foundational, their propensity to induce off-target degradation of neosubstrates (e.g., IKZF1/3) presents a significant toxicological hurdle[2].

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one (Molecular Weight: 281.15 g/mol ) emerges as a next-generation bifunctional building block designed to overcome these limitations[3]. By replacing the traditional glutarimide ring with a basic pyrrolidine moiety and embedding a highly reactive 6-bromo vector on the isoindolinone core, this molecule provides a self-validating scaffold for synthesizing highly selective, soluble, and potent PROTACs[3][4].

Physicochemical Profiling & Structural Logic

To engineer effective degraders, we must first understand the fundamental physicochemical properties of our building blocks. The table below summarizes the core metrics of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₃BrN₂O | Core scaffold for E3 ligase recruitment. |

| Molecular Weight | 281.15 g/mol | Optimal low-MW starting point, leaving "budget" for the linker and warhead within beyond-Rule-of-5 space[4]. |

| Exact Mass | 280.02 Da (⁷⁹Br) | Critical for LC-MS tracking during cross-coupling[5]. |

| Predicted pKa (Amine) | ~9.5 – 10.5 | The pyrrolidine nitrogen exists primarily as a cation at physiological pH (7.4), drastically enhancing aqueous solubility[6][7]. |

| Topological Polar Surface Area | 41.13 Ų | Balances membrane permeability with necessary hydrogen-bonding capacity. |

| LogP (Predicted) | 1.8 – 2.5 | Ensures sufficient lipophilicity for cellular penetration without excessive hydrophobic aggregation. |

Mechanistic Causality: Why Pyrrolidine?

The inclusion of the pyrrolidin-3-yl group is not arbitrary. Pyrrolidine itself is a strong secondary aliphatic amine with a pKa of 11.3[6]. When attached to the isoindolin-1-one core, the inductive effect of the adjacent lactam slightly lowers this pKa, yet it remains sufficiently basic to protonate in physiological environments[7]. This cationic state is a strategic advantage: PROTACs often suffer from poor solubility due to their high molecular weight and lipophilic linkers. The pyrrolidine ring acts as a built-in solubilizing motif while simultaneously altering the surface topology to prevent the unwanted recruitment of IKZF transcription factors[2][3].

Caption: Structural logic of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one in PROTAC design.

Experimental Workflows: A Self-Validating Protocol

As an application scientist, I emphasize that a protocol is only as good as its built-in validation steps. The 6-bromo position is a privileged exit vector for attaching PEG or alkyl linkers via transition-metal catalysis[8]. Below is a robust, step-by-step methodology for a Palladium-Catalyzed Buchwald-Hartwig Amination using this scaffold.

Protocol: Buchwald-Hartwig Amination for Linker Attachment

Objective: Conjugate a primary amine-terminated PROTAC linker to the 6-bromo isoindolinone core.

Reagents & Causality:

-

Catalyst/Ligand: Pd₂(dba)₃ and RuPhos. Why? The isoindolinone core is electronically deactivated. RuPhos is an electron-rich, sterically demanding biaryl phosphine ligand that accelerates the reductive elimination step, preventing competitive β-hydride elimination which would otherwise yield dead-end byproducts.

-

Base: Cs₂CO₃. Why? A mild, non-nucleophilic base prevents the degradation of the lactam core and tolerates the basic pyrrolidine nitrogen.

-

Solvent: Anhydrous 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, charge 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one (1.0 eq), the amine-terminated linker (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

-

Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

-

Self-Validation (In-Process Control): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Metric: Monitor the disappearance of the distinct isotopic doublet at m/z 281.02 / 283.02 [M+H]⁺ (characteristic of the ⁷⁹Br/⁸¹Br isotopes)[5]. The appearance of the product mass confirms successful oxidative addition and coupling.

-

-

Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate in vacuo.

-

Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the target compound.

Caption: Self-validating synthetic workflow for PROTAC linker attachment.

Pharmacokinetic & ADME Implications

When designing degraders, the "Rule of 5" is often stretched into "Beyond Rule of 5" (bRo5) chemical space. The molecular weight of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one (281.15 g/mol ) is highly advantageous[4]. By keeping the E3 ligase binder under 300 Da, chemists retain a larger molecular weight budget for the linker and the Protein of Interest (POI) warhead, keeping the final PROTAC under the critical 1,000 Da threshold where cell permeability drastically drops.

Furthermore, the environmental fate and biological distribution of compounds containing pyrrolidine rings are heavily dictated by their basicity. Because the pyrrolidine ring resists volatilization and exists as a cation in aqueous environments[7], PROTACs utilizing this scaffold demonstrate superior partitioning into the aqueous phase of the cytosol, ensuring high intracellular concentrations necessary for driving the catalytic cycle of targeted protein degradation[8].

References

-

Nie, X., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem, 25(4), e202300685. [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

-

Dong, G., et al. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 61(14), 1435-1447. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

-

Briceno, A., et al. (2023). Targeted Protein Degradation for Infectious Diseases: from Basic Biology to Drug Discovery. ACS Bio & Med Chem Au, 3(5), 384-405. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 1713164-01-2 (C12H13BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Pyrrolidine?_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Topic: Chemical Building Blocks for PROTAC Linker Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] While significant focus is often placed on the two protein-binding ligands, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[2][3][4][5] This guide provides a comprehensive exploration of the chemical building blocks used in modern PROTAC linker design. We will delve into the strategic rationale behind selecting specific linker types, present data-driven design principles, and provide actionable experimental protocols to empower researchers in their quest to develop novel protein degraders.

The Linker's Central Role in Ternary Complex Formation

The primary function of a PROTAC is to induce proximity between a target POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3][5][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][3] The linker's length, chemical composition, and rigidity are pivotal in dictating the geometry and stability of this complex.[3]

An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability and productivity of the ternary complex.[2][7] Conversely, a poorly designed linker can introduce steric clashes or unfavorable orientations, leading to negative cooperativity and diminished degradation efficiency.[2] Therefore, the linker is not merely a bridge but an active modulator of the key biological event in the PROTAC mechanism.

A Guide to Linker Architectures and Chemical Building Blocks

The choice of linker building blocks is a critical decision in PROTAC design. Linkers can be broadly categorized based on their flexibility and functionality, with each class offering distinct advantages and disadvantages.

Flexible Linkers: The Workhorses of PROTAC Discovery

Flexible linkers are the most common type used in early-stage PROTAC development, primarily due to their synthetic tractability and conformational adaptability.[2][8]

-

Alkyl Chains: These are simple hydrocarbon chains that serve as a common starting point.[2] Their main advantage is synthetic accessibility and metabolic stability, as the lipophilic spacer is not prone to oxidative cleavage.[] By replacing hydrophilic ether oxygens found in PEG linkers with methylene groups, alkyl linkers reduce the topological polar surface area (TPSA), which can improve passive diffusion across cell membranes.[] However, long alkyl chains can increase lipophilicity to a point where aqueous solubility becomes a major liability.[10]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are widely used to improve the solubility and bioavailability of PROTACs.[2][5][11] The inherent hydrophilicity of the PEG chain is crucial for mitigating the high hydrophobicity of many large PROTAC molecules.[5] Their flexibility allows the PROTAC to explore a wide conformational space, increasing the probability of achieving a productive ternary complex geometry.[3][5] PEG chains are commercially available in various lengths with diverse functional groups, facilitating the rapid assembly of PROTAC libraries.[7][11]

Rigid Linkers: Engineering Precision and Improved Properties

To overcome the drawbacks of flexible linkers, such as the potential for an entropic penalty upon binding, researchers increasingly utilize rigid building blocks.[3] The rationale is that a more constrained linker can pre-organize the PROTAC into a bioactive conformation, improving potency, selectivity, and pharmacokinetic (PK) properties.[2][3][12]

-

Cyclic Structures (Piperazine/Piperidine): Incorporating saturated rings like piperazine and piperidine is a common strategy to constrain the linker's conformation.[2][8] These moieties can also enhance water solubility and metabolic stability, leading to improved bioavailability.[4][8]

-

Aromatic Systems and Alkynes: Phenyl rings, alkynes, and other aromatic systems introduce planarity and rigidity into the linker.[2][4] This conformational restriction can improve selectivity by disfavoring the formation of off-target ternary complexes.[2]

-

Triazoles via "Click Chemistry": The triazole ring, typically formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular rigid building block.[4][6] This "click chemistry" reaction is highly efficient and selective, accelerating PROTAC synthesis in a convergent manner.[] The resulting triazole is metabolically stable and helps to lock the linker's conformation.[4][]

Functional ("Smart") Linkers: Adding a Layer of Control

Recent innovations have led to linkers with functionalities beyond simply connecting the two ligands, allowing for conditional activation of the PROTAC.[2]

-

Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength.[2][] This isomerization alters the distance between the two ends of the linker, enabling spatiotemporal control over PROTAC activity.[2][8]

-

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by a specific intracellular trigger, releasing the active PROTAC at the site of action.[2] Common triggers include enzymes that are overexpressed in target tissues (e.g., cathepsins that cleave Val-Cit motifs) or light.[14][15] This strategy can improve the therapeutic index and reduce off-target toxicity.[14]

Data-Driven Principles for Linker Optimization

The design of an effective PROTAC linker is a multi-parameter optimization process that must be empirically validated for each specific POI-E3 ligase pair.[2]

The Criticality of Linker Length

The length of the linker is a paramount parameter. A linker that is too short may cause steric clashes, preventing the ternary complex from forming.[16][17] Conversely, a linker that is too long may lead to an unstable or unproductive complex where ubiquitination is inefficient.[2][16] Early studies on estrogen receptor (ER)-targeting PROTACs clearly demonstrated that degradation efficacy is highly dependent on linker length, with an optimal 16-atom chain providing the best results in that system.[18][19]

Table 1: Impact of PEG Linker Length on BTK Degradation

The following data illustrates the structure-activity relationship with respect to linker length for a series of Bruton's Tyrosine Kinase (BTK) PROTACs utilizing a Cereblon (CRBN) E3 ligand.

| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale for Performance |

| BTK-1 | 2 PEG units | > 1000 | < 20 | Linker is likely too short, causing steric hindrance and preventing productive ternary complex formation. |

| BTK-2 | 3 PEG units | 150 | 65 | Improved activity, suggesting a more favorable geometry is accessible, but likely still suboptimal. |

| BTK-3 | 4 PEG units | 8 | > 95 | Optimal length, facilitating stable and productive ternary complex formation for efficient ubiquitination. |

| BTK-4 | 5 PEG units | 12 | > 95 | High efficacy is maintained, indicating a range of optimal lengths exists near 4-5 PEG units. |

| BTK-5 | 8 PEG units | 95 | 70 | Decreased potency suggests the linker may be too long, leading to a less stable complex ("hook effect"). |

Data compiled from studies on BTK degraders.[5]

Physicochemical Properties and Exit Vector Selection

The linker's atomic composition directly influences crucial drug-like properties. A careful balance must be struck between lipophilicity (to enhance cell permeability) and hydrophilicity (to ensure adequate solubility).[7][10] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the hydrophobic cell membrane before extending into a more polar state in the aqueous cytoplasm.[2]

Equally important is the exit vector —the point of attachment on both the POI ligand and the E3 ligand.[20] The linker must be attached at a position that does not disrupt the binding of either ligand to its respective protein target.[20] This is typically determined through analysis of crystal structures or computationally generated models.[]

Synthetic Strategies and Experimental Protocols

The modular nature of PROTACs lends itself to convergent synthetic strategies where the warhead, linker, and E3 ligand are synthesized separately and then combined.[7]

Experimental Protocol 1: Modular PROTAC Synthesis via Amide Coupling

This protocol describes a standard method for coupling a bifunctional linker containing a carboxylic acid and a protected amine to an E3 ligand and a warhead.

Objective: To synthesize a PROTAC via sequential amide bond formation.

Materials:

-

Warhead with a free amine (Warhead-NH₂)

-

E3 Ligand with a free amine (E3-NH₂)

-

Bifunctional Linker: Boc-NH-(PEG)n-COOH

-

Coupling agents: HATU or HBTU

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Deprotection agent: Trifluoroacetic acid (TFA)

-

Purification: Reverse-phase HPLC

Step-by-Step Methodology:

-

Step A: Coupling Linker to Warhead

-

Dissolve Boc-NH-(PEG)n-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add Warhead-NH₂ (1.2 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the intermediate (Boc-Linker-Warhead) by flash column chromatography.

-

-

Step B: Boc Deprotection

-

Dissolve the purified Boc-Linker-Warhead in a solution of 20% TFA in Dichloromethane (DCM).

-

Stir at room temperature for 1-2 hours until LC-MS analysis confirms complete removal of the Boc group.

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

-

-

Step C: Coupling to E3 Ligand

-

Separately, dissolve the E3 Ligand (which must have a carboxylic acid moiety for this step) (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF and pre-activate for 15 minutes.

-

Dissolve the deprotected NH₂-Linker-Warhead from Step B in DMF and add it to the activated E3 ligand mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

-

Step D: Purification

-

Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Experimental Protocol 2: PROTAC Assembly using CuAAC "Click Chemistry"

This protocol outlines a highly efficient method for the final conjugation step, ideal for library synthesis.

Objective: To couple two halves of a PROTAC molecule using a copper-catalyzed click reaction.

Materials:

-

Warhead-Linker-Alkyne (1.0 eq)

-

E3 Ligand-Linker-Azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent: A mixture of t-BuOH and water (1:1)

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the Warhead-Linker-Alkyne and E3 Ligand-Linker-Azide in the t-BuOH/water solvent mixture in a reaction vial.

-

In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

-

Reaction Execution:

-

Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

-